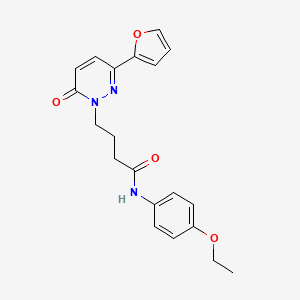

![molecular formula C9H10N2O4S B2987885 Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate CAS No. 24100-65-0](/img/structure/B2987885.png)

Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

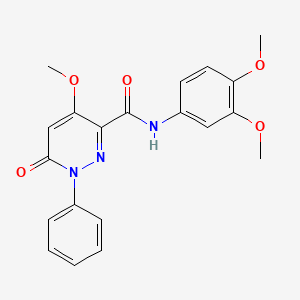

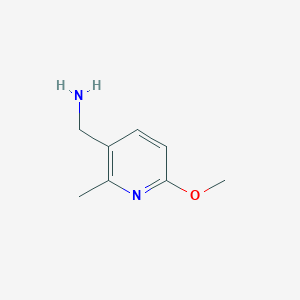

Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C9H10N2O4S. It is used in various pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate is represented by the InChI code: 1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Separation Techniques and Catalysis

Extractive Distillation for Separable Mixtures : A study explored the separation of isopropyl alcohol and ethyl acetate azeotropic mixtures using N, N-dimethylformamide and dimethyl sulfoxide as entrainers. This research provides insights into how similar compounds like Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate could be separated from complex mixtures, enhancing the efficiency of chemical processes (Zhang et al., 2020).

Green Catalysis in Esterification Processes : Another study reported on the use of a green catalyst for the esterification of acetic acid with ethanol to produce ethyl acetate, highlighting the environmental benefits and efficiency of using less hazardous catalysts. This could suggest the potential for Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in catalytic processes or as a product of green chemistry (He et al., 2018).

Chemical Synthesis and Reaction Studies

Biodiesel Production : Research on the use of ethyl acetate as an acyl acceptor for biodiesel production from vegetable oils indicates the versatility of ethyl acetate in biofuel synthesis. This suggests potential avenues for research into the use of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in bioenergy or related fields (Modi et al., 2007).

Nucleophilic Alkylations of Nitropyridines : A study on the nucleophilic alkylations of 3-nitropyridines with various reagents under vicarious nucleophilic substitution conditions highlights the chemical reactivity of nitropyridine compounds. This could imply research opportunities for Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in synthetic chemistry or material science (Andreassen et al., 2004).

Environmental and Analytical Applications

- Sulfonated Graphene as Catalyst : The preparation and use of sulfonated graphene as a solid acid catalyst for the hydrolysis of ethyl acetate demonstrate innovative applications of materials science in catalysis and environmental chemistry. This research could inspire the exploration of Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate in similar catalytic or environmental remediation contexts (Ji et al., 2011).

Propiedades

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPVEEBNSSEKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(3-nitropyridin-2-yl)sulfanyl]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea](/img/structure/B2987804.png)

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)